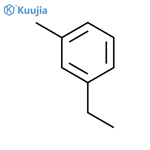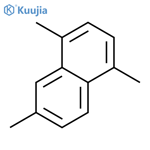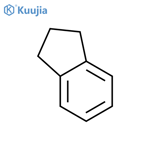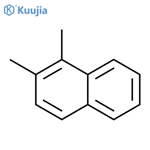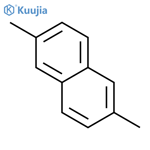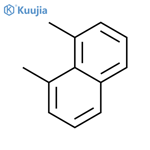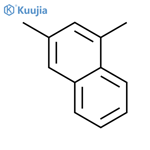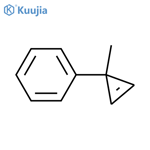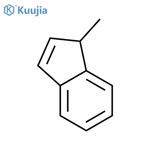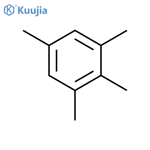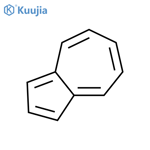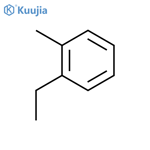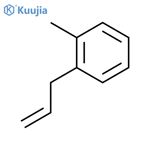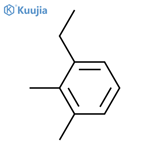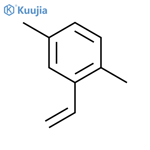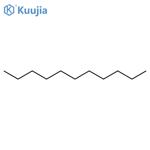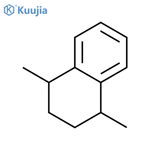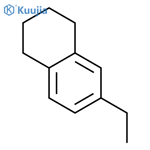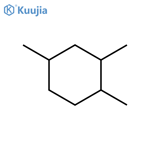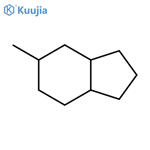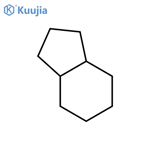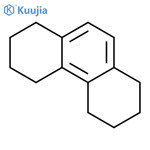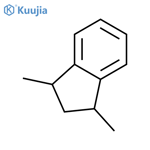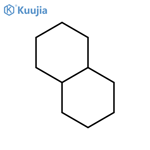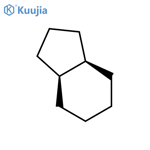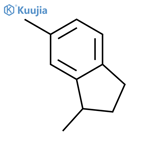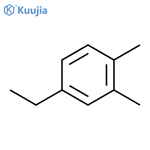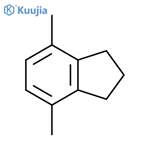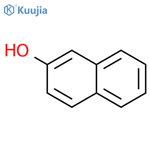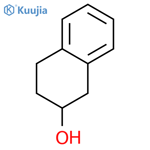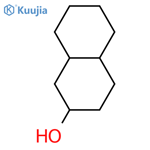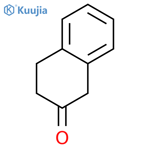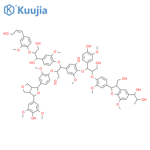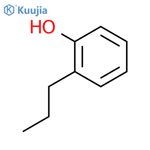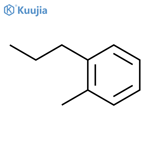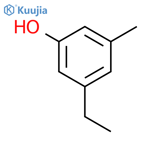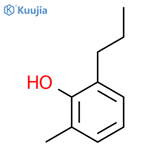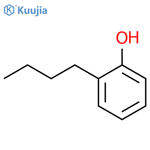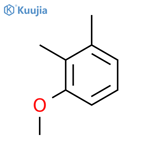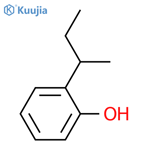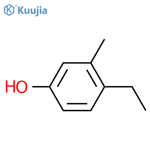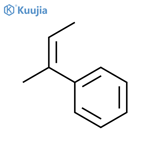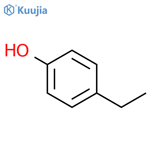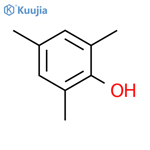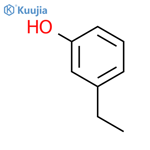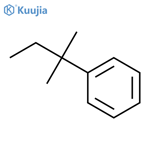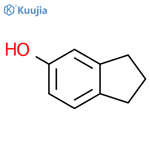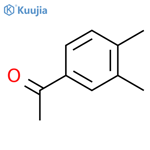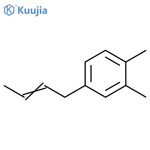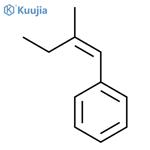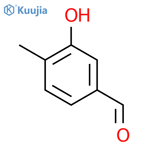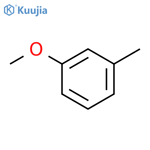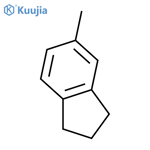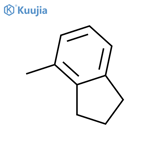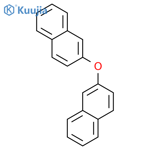- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806
Cas no 119-64-2 (1,2,3,4-Tetrahydronaphthalene)
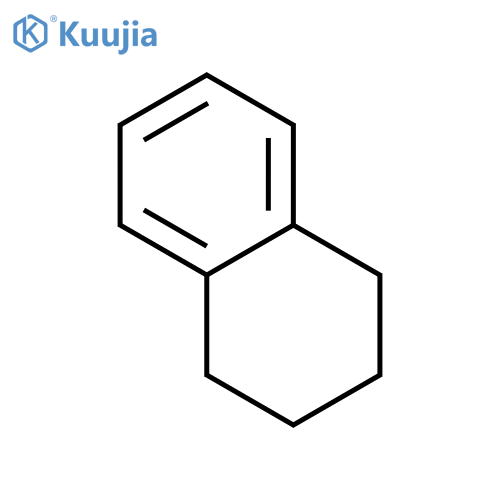
1,2,3,4-Tetrahydronaphthalene structure
商品名:1,2,3,4-Tetrahydronaphthalene
1,2,3,4-Tetrahydronaphthalene 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrahydronaphthalene
- 1,2,3,4-tetrahydro-naphthalen
- 1,2,3,4-tetrahydronaphthalin
- 1,2,3,4-Tetrahydronaphythalene
- Benzocyclohexane
- delta(sup5,7,9)-naphthantriene
- delta5,7,9-naphthantriene
- Naphthalene, 1,2,3,4-tetrahydro-
- 1,2,3,4-Tetrahydronaphthalene [for Spectrophotometry]
- 1,2,3,4-Tetrahydronaphthalene Solution
- Tetraline
- (1S)-Tetralin-1-ol
- (R)-Tetralin-1-ol
- (S)-Tetralin-1-ol
- 1,2,3,4-tetraHN
- 1,2,3,4-tetrahydro-1-naphthol
- 1,2,3,4-tetrahydro-naphthalen-1-ol
- 1,2,3,4-tetrahydro-naphthalene
- 1,2,3,4-tetrahydronaphthol
- 1-hydroxy-1,2,3,4-tetrahydronaphthalene
- 1-Tetralinol
- 1-TETRALOL
- 5,6,7,8-Tetrahydronaphthalin
- A-TETRALOL
- tetrahydronaphthalen-1-ol
- Tetralin
- Tetralin-1-ol
- Tetranap
- Tetralin in dimethyl sulfoxide
- NSC 77451
- Tetrahydronaphthalene
- THN
- tetralene
- Tetralina
- TETRALIN(R)
- TETRALIN pure
- 1.2.3.4-Tetrah
- 四氢萘
- THN)Tetral
- Bacticin
- Naphthalene 1,2,3,4-tetrahydride
- Naphthalene, tetrahydro-
- Tetralina [Polish]
- Caswell No. 842A
- delta(sup 5,7,9)-naphthantriene
- (C4-C5) Alkyltetrahydronaphthalenes
- FT6XMI58YQ
- EPA Pesticide Chemical Code 055901
- Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl der
- 1,2,3,4-Tetrahydronaphthalene 97%, SuperDry, Water≤50 ppm (by K.F.)
-
- MDL: MFCD00001733
- インチ: 1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
- InChIKey: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
- ほほえんだ: C1([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 132.09400
- どういたいしつりょう: 132.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 92.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: 無色または淡黄色の透明な液体で、メントールのようなにおいがします。
- 密度みつど: 0.973 g/mL at 25 °C(lit.)
- ゆうかいてん: −35 °C (lit.)
- ふってん: 207 °C(lit.)
- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
- 屈折率: n20/D 1.541(lit.)
- ようかいど: 0.045g/l
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.56540
- ようかいせい: 水に溶けず、エタノール、ブタノール、アセトン、ベンゼン、エーテル、クロロホルム、石油エーテル、デカヒドロナフタレンなどのほとんどの有機溶媒と混和することができる。
- かんど: Air Sensitive
- じょうきあつ: 0.18 mmHg ( 20 °C)
- FEMA: 2134
- マーカー: 9221
1,2,3,4-Tetrahydronaphthalene セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H411
- 警告文: P273,P305+P351+P338
- 危険物輸送番号:UN 3082 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 19-36/38-40-51/53-65
- セキュリティの説明: S26-S28-S61-S28A
- RTECS番号:QK3850000
-
危険物標識:


- TSCA:Yes
- 爆発限界値(explosive limit):0.8%, 100°F
- 危険レベル:9
- ちょぞうじょうけん:倉庫の通風、低温乾燥、及びp−フェノール等の酸化防止剤を添加
- 包装グループ:III
- どくせい:LD50 orally in rats: 2.86 g/kg (Smyth)
- セキュリティ用語:S26;S28A;S61
- リスク用語:R19; R36/38; R51/53
1,2,3,4-Tetrahydronaphthalene 税関データ
- 税関コード:2902901000
- 税関データ:
中国税関コード:
2902901000概要:
HS:2902902901000リタリン付加価値税:17.0%税金還付率:9.0% 規制条件:最低関税なし:2.0%一般関税:11.0%
申告要素:
製品名, 成分含有量
要約:
HS:29029029010001、2、3、4-テトラヒドロナフタレン付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:2.0% General tariff:11.0%
1,2,3,4-Tetrahydronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21134-0.05g |
1,2,3,4-tetrahydronaphthalene |
119-64-2 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21134-2.5g |
1,2,3,4-tetrahydronaphthalene |
119-64-2 | 95% | 2.5g |
$27.0 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150245-1L |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 99% | 1l |
¥1088 | 2024-05-26 | |
| TRC | T293996-25g |
Tetrahydronaphthalene |
119-64-2 | 25g |
$ 81.00 | 2023-09-06 | ||
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H92967-100mL |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 97%, SpcDry, Water≤50 ppm (by K.F.), SpcSeal | 100ml |
¥80 | 2023-02-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58460-500ml |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 95% | 500ml |
¥178.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150245-100ml |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 99% | 100ml |
¥174 | 2024-05-26 | |
| Oakwood | 075145-100g |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 97% | 100g |
$22.00 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58460-500g |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 500g |
¥296.0 | 2021-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017948-100g |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 98% | 100g |
¥54 | 2023-03-06 |
1,2,3,4-Tetrahydronaphthalene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Dodecane , Decane , Tridecane , Pentadecane , Hydrogen Catalysts: Ruthenium ; 134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ; rt → 170 °C; 60 min, 14 MPa, 170 °C
リファレンス
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
,
Reaction Kinetics,
2019,
126(2),
829-839
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
リファレンス
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations, Biomass and Bioenergy, 2020, 134,
合成方法 4
はんのうじょうけん
リファレンス
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
,
Journal of Organic Chemistry,
1988,
53(19),
4531-4
合成方法 5
1,2,3,4-Tetrahydronaphthalene Raw materials
- 3-Ethyltoluene
- 1H-Indene,1,1-dimethyl-
- Naphthalene,1,4,6-trimethyl-
- 1,6,7-Trimethylnaphthalene
- 1-Ethylnaphthalene
- Indane
- 1,2-Dimethylnaphthalene
- 2,2'-Dinaphthyl Ether
- 2,6-Dimethylnaphthalene
- Lignin
- 1,8-Dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- Benzene,(1-methyl-2-cyclopropen-1-yl)-
- 1-Methyl-1H-indene
- 1,2,3,5-Tetramethylbenzene
- Tricyclo[6.1.1.06,9]deca-2,8(10)-diene
- naphthalen-2-ol
- Azulene
- 2-Ethyl Toluene
- 1-Allyl-2-methylbenzene
- Indene
- 1-Ethyl-2,3-dimethylbenzene
1,2,3,4-Tetrahydronaphthalene Preparation Products
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- 3-Ethyltoluene (620-14-4)
- 2-Propylphenol (644-35-9)
- Undecane (1120-21-4)
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl- (4175-54-6)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- n-Tetradecane (629-59-4)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-methyl-6-propylphenol (3520-52-3)
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)
- 1,2,4-Trimethylcyclohexane (2234-75-5)
- 5-Methylindan (874-35-1)
- 4-Methylindan (824-22-6)
- 2-butylphenol (3180-09-4)
- 1H-Indene, octahydro-5-methyl- (19744-64-0)
- 1,2,3,4-Tetrahydronaphthalen-2-ol (530-91-6)
- 2,3-Dimethylanisole (2944-49-2)
- 2-Sec-Butylphenol (89-72-5)
- Phenol, 3,5-diethyl- (1197-34-8)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1H-Indene, octahydro-, trans- (3296-50-2)
- (but-2-en-2-yl)benzene (2082-61-3)
- 1H-Indene,2,3-dihydromethyl- (27133-93-3)
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)
- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)
- trans-Decahydronaphthalene (493-02-7)
- decahydronaphthalen-2-ol (825-51-4)
- 4-Ethylphenol (123-07-9)
- Azulene (275-51-4)
- 2,4,6-Trimethylphenol (527-60-6)
- 1,2,3,4-tetrahydronaphthalen-2-one (530-93-8)
- 3-Ethylphenol (620-17-7)
- 4-Propylphenol (645-56-7)
- 2-Ethyl Toluene (611-14-3)
- 1H-Indene, octahydro-,(3aR,7aS)-rel- (4551-51-3)
- 1H-Indene,2,3-dihydro-1,6-dimethyl- (17059-48-2)
- Tert-Pentylbenzene (2049-95-8)
- Methylnaphthalene (1321-94-4)
- 5-Indanol (1470-94-6)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 1H-Indene,2,3-dihydro-4,7-dimethyl- (6682-71-9)
- 6-methylindan-4-ol (20294-32-0)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- Meta-Methylanisole (100-84-5)
1,2,3,4-Tetrahydronaphthalene サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:119-64-2)1,2,3,4-Tetrahydronaphthalene
注文番号:sfd13452
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:119-64-2)1,2,3,4-四氢萘
注文番号:LE1770288
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:36
価格 ($):discuss personally
1,2,3,4-Tetrahydronaphthalene 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:119-64-2)1,2,3,4-Tetrahydronaphthalene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:119-64-2)1,2,3,4-Tetrahydronaphthalene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
